

A Technical Guide to 2-[[**(E)**-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

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Compound of Interest

Compound Name: 2-[[**(E)**-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-[[**(E)**-octadec-9-enoyl]amino]ethyl dihydrogen phosphate**, a member of the N-acyl ethanolamine phosphate family of lipids. This document outlines its physicochemical properties, its central role in cellular signaling pathways, and general experimental protocols relevant to its study.

Physicochemical Properties

2-[[(E)**-octadec-9-enoyl]amino]ethyl dihydrogen phosphate**, also known as N-elaidylethanolamine phosphate, is the trans-isomer of the more commonly studied N-oleylethanolamine phosphate. Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	2-[[(E) -octadec-9-enoyl]amino]ethyl dihydrogen phosphate	[1]
Molecular Formula	C ₂₀ H ₄₀ NO ₅ P	[1]
Molecular Weight	405.5 g/mol	[1]
Monoisotopic Mass	405.26441037 Da	[1]
Synonyms	N-elaidoylethanolamine phosphate	N/A
CAS Number	24435-25-4	[1]

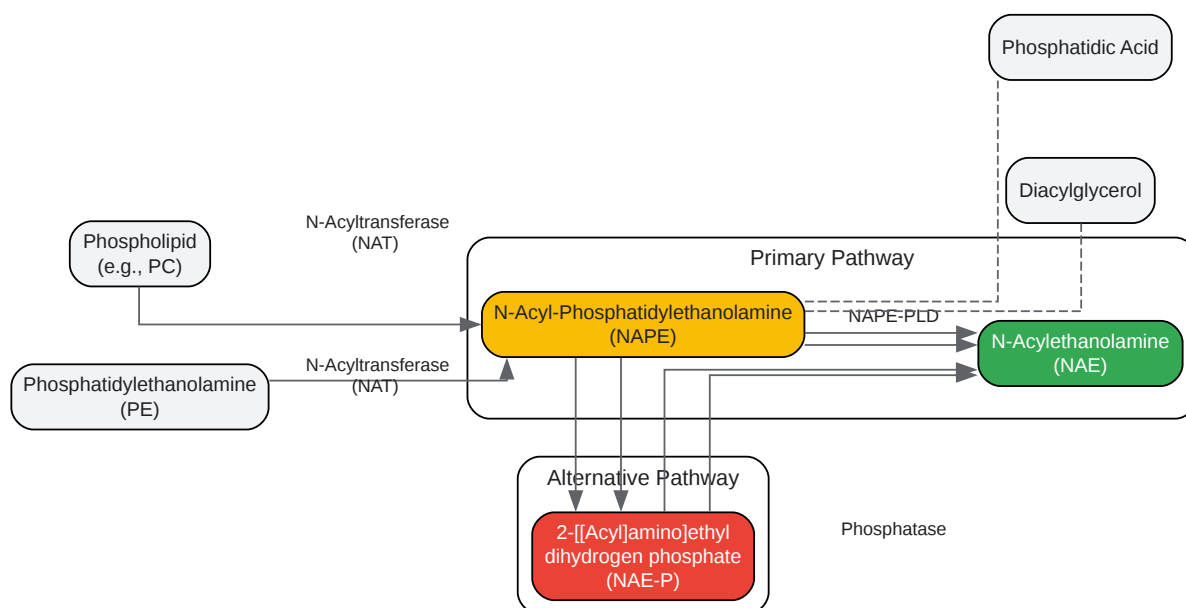
Biological Context and Signaling Pathways

N-acyl ethanolamine phosphates are intrinsically linked to the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide and the anti-inflammatory agent N-palmitoylethanolamine (PEA).[\[2\]](#)[\[3\]](#) The central pathway involves the generation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE), which is then hydrolyzed to produce NAEs.[\[4\]](#)[\[5\]](#)

The specific compound, **2-[[**(E)**-octadec-9-enoyl]amino]ethyl dihydrogen phosphate**, can be considered a phospho-NAE. An alternative biosynthetic pathway for NAEs involves the hydrolysis of NAPE by a phospholipase C (PLC) to generate phospho-NAEs (like the topic compound), which are then dephosphorylated by specific phosphatases to yield the final NAE.[\[2\]](#)

NAE Biosynthesis Pathways

The diagram below illustrates the primary and alternative pathways for the biosynthesis of N-acylethanolamines, highlighting the position of N-acyl ethanolamine phosphates as key intermediates.



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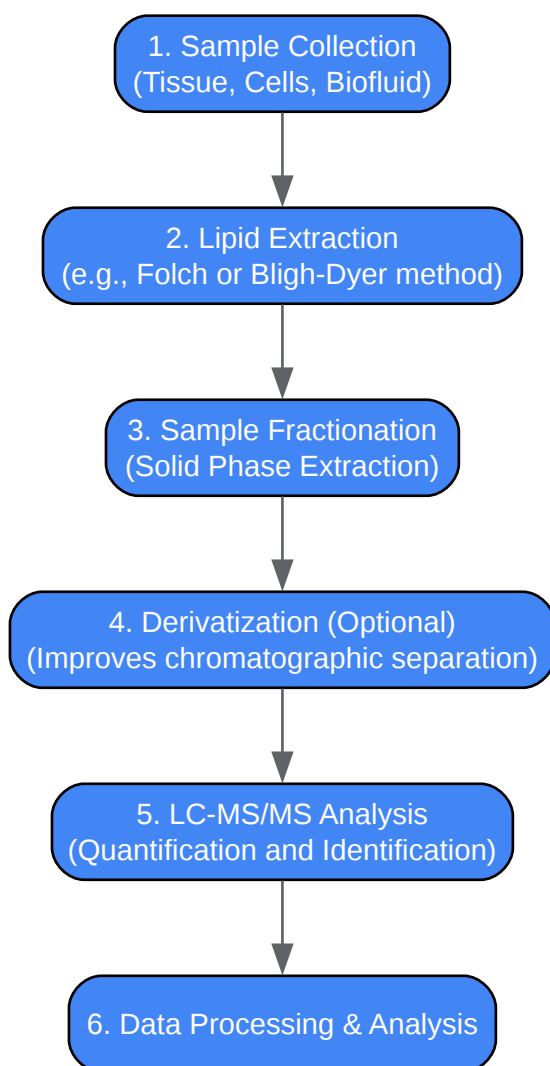
Biosynthesis of N-Acylethanolamines (NAEs).

Experimental Protocols

While protocols specific to the trans-isomer are not widely published, methodologies for the synthesis, extraction, and analysis of N-acyl ethanolamines and their precursors are well-established. The following section details a general workflow for the analysis of these lipids from biological samples.

General Workflow for NAE and NAPE Analysis

This workflow outlines the key steps from sample collection to quantification, which are essential for studying the roles of these lipids in biological systems.



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Workflow for N-acyl lipid analysis.

Methodological Details

3.2.1 Lipid Extraction: A common method for extracting lipids from biological samples is the Bligh-Dyer technique.

- Homogenize the tissue sample in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.
- After homogenization, add chloroform and water to achieve a final ratio of 2:2:1.8, which induces phase separation.

- Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is collected.
- The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C until analysis.

3.2.2 NAPE-PLD Enzyme Assay: This assay measures the activity of the NAPE-hydrolyzing phospholipase D (NAPE-PLD) enzyme.[4]

- Prepare cell or tissue homogenates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubate the homogenate (containing the enzyme) with a radiolabeled or fluorescently tagged NAPE substrate (e.g., N-[¹⁴C]palmitoyl-PE) in the presence of 0.1% Triton X-100 at 37°C.[4]
- The reaction is stopped by the addition of chloroform/methanol to extract the lipids.
- The product (radiolabeled NAE) is separated from the substrate (radiolabeled NAPE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- The amount of product formed is quantified by scintillation counting or fluorescence detection to determine enzyme activity.

Conclusion

2-[[*(E)*-octadec-9-enoyl]amino]ethyl dihydrogen phosphate is an important intermediate in lipid signaling pathways. As a phospho-derivative of N-elaidoylethanolamine, its cellular levels are intricately linked to the biosynthesis and metabolism of the broader N-acylethanolamine family. Understanding its physicochemical properties and its position within these metabolic networks is crucial for researchers investigating lipid-mediated signaling in health and disease. The provided protocols offer a foundational approach for the quantitative study of this and related lipid molecules.

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